Cas no 93570-26-4 (4-methyl-1-(4-methylphenyl)cyclohexan-1-ol)

4-methyl-1-(4-methylphenyl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- CID 60060651
- 4-Methyl-1-(p-tolyl)cyclohexan-1-ol
- 4-methyl-1-(p-tolyl)cyclohexanol
- Cyclohexanol, 4-methyl-1-(4-methylphenyl)-
- 4-methyl-1-(4-methylphenyl)cyclohexan-1-ol
-
- MDL: MFCD12152914
- Inchi: 1S/C14H20O/c1-11-3-5-13(6-4-11)14(15)9-7-12(2)8-10-14/h3-6,12,15H,7-10H2,1-2H3
- InChI Key: LELCYIOXJLWISD-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(C)C=C2)(O)CCC(C)CC1
Experimental Properties
- Density: 1.009±0.06 g/cm3(Predicted)
- Boiling Point: 115 °C(Press: 3 Torr)
- pka: 14?+-.0.40(Predicted)
4-methyl-1-(4-methylphenyl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319778-1.0g |
4-methyl-1-(4-methylphenyl)cyclohexan-1-ol |
93570-26-4 | 95.0% | 1.0g |
$414.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423960-100mg |
4-Methyl-1-(p-tolyl)cyclohexan-1-ol |
93570-26-4 | 95% | 100mg |
¥35052.00 | 2024-04-24 | |
Enamine | EN300-319778-5.0g |
4-methyl-1-(4-methylphenyl)cyclohexan-1-ol |
93570-26-4 | 95.0% | 5.0g |
$1199.0 | 2025-03-19 | |
Enamine | EN300-319778-10g |
4-methyl-1-(4-methylphenyl)cyclohexan-1-ol |
93570-26-4 | 10g |
$1778.0 | 2023-09-05 | ||
Ambeed | A1093431-1g |
4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol |
93570-26-4 | 95% | 1g |
$1327.0 | 2024-04-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071471-1g |
4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol |
93570-26-4 | 95% | 1g |
¥9107.0 | 2024-04-17 | |
Enamine | EN300-319778-0.1g |
4-methyl-1-(4-methylphenyl)cyclohexan-1-ol |
93570-26-4 | 95.0% | 0.1g |
$364.0 | 2025-03-19 | |
Enamine | EN300-319778-0.5g |
4-methyl-1-(4-methylphenyl)cyclohexan-1-ol |
93570-26-4 | 95.0% | 0.5g |
$397.0 | 2025-03-19 | |
Enamine | EN300-319778-10.0g |
4-methyl-1-(4-methylphenyl)cyclohexan-1-ol |
93570-26-4 | 95.0% | 10.0g |
$1778.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423960-50mg |
4-Methyl-1-(p-tolyl)cyclohexan-1-ol |
93570-26-4 | 95% | 50mg |
¥41817.00 | 2024-04-24 |
4-methyl-1-(4-methylphenyl)cyclohexan-1-ol Related Literature
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
Additional information on 4-methyl-1-(4-methylphenyl)cyclohexan-1-ol
4-Methyl-1-(4-Methylphenyl)cyclohexan-1-ol: A Comprehensive Overview
4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol, also known by its CAS number 93570-26-4, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of secondary alcohols and is characterized by its unique structure, which includes a cyclohexane ring substituted with a methyl group and a 4-methylphenyl group. The compound's structure is defined by the presence of a hydroxyl group (-OH) attached to the cyclohexane ring, making it an alcohol derivative.
The molecular formula of 4-methyl-1-(4-methylphenyl)cyclohexan-1-ol is C13H20O, and its molecular weight is approximately 188.3 g/mol. The compound exists as a white crystalline solid at room temperature and has a melting point of around 55°C. Its boiling point is significantly higher, making it suitable for various thermal applications. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and diethyl ether.
The synthesis of 4-methyl-1-(4-methylphenyl)cyclohexan-1-ol can be achieved through several methods, including the hydroboration oxidation reaction and the use of Grignard reagents. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of biocatalysts and green solvents to minimize the environmental impact of its synthesis.
In terms of applications, 4-methyl-1-(4-methylphenyl)cyclohexan-1-ol has found extensive use in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its structure makes it an ideal candidate for modifying drug molecules to enhance their bioavailability and efficacy. Additionally, this compound is widely used in the fragrance industry as a key ingredient in perfumes and personal care products due to its pleasant odor and stability.
Recent studies have highlighted the potential of 4-methyl-1-(4-methylphenyl)cyclohexan-1-ol in the field of materials science. Researchers have investigated its ability to act as a precursor for the synthesis of advanced polymers and composites. Its unique chemical properties make it suitable for applications in high-performance materials, such as those used in aerospace and automotive industries.
The compound's ability to form stable derivatives has also made it valuable in organic synthesis research. Scientists have explored its reactivity under various conditions, leading to the discovery of novel reaction pathways that can be applied to synthesize complex molecules with high precision.
In conclusion, 4-methyl-1-(4-methylphenyl)cyclohexan-1-ol, with its CAS number 93570-26-4, is a multifaceted compound with diverse applications across multiple industries. Its chemical structure, synthetic methods, and functional properties continue to be areas of active research, driven by the demand for innovative solutions in pharmaceuticals, fragrances, and materials science.
93570-26-4 (4-methyl-1-(4-methylphenyl)cyclohexan-1-ol) Related Products
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
